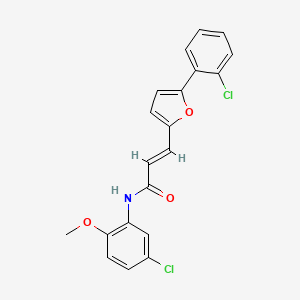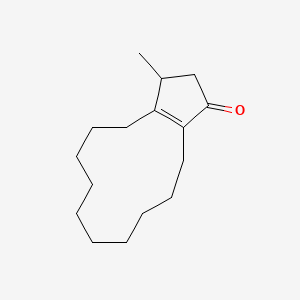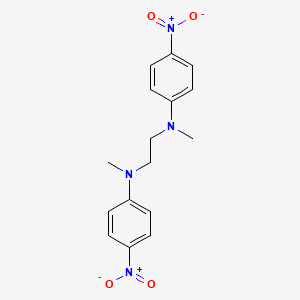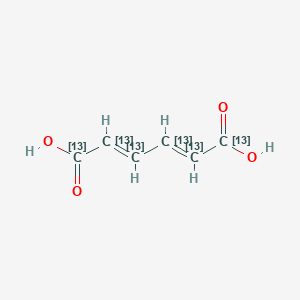
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is a compound characterized by the presence of two conjugated double bonds and a carboxylic acid group. This compound is a labeled version of hexa-2,4-dienedioic acid, where the carbon atoms are isotopically labeled with carbon-13. It is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid typically involves the use of isotopically labeled precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming hexanoic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Hexanoic acid derivatives.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is used in various scientific research fields:
Chemistry: As a labeled compound, it is used in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Medicine: The compound is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific isotopic compositions.
Wirkmechanismus
The mechanism of action of (2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid involves its interaction with molecular targets through its conjugated double bonds and carboxylic acid group. The compound can participate in various chemical reactions, forming intermediates that interact with enzymes and other biomolecules. The isotopic labeling allows for precise tracking of these interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexa-2,4-dienoic acid: The non-labeled version of the compound.
Sorbic acid: A similar compound with antimicrobial properties.
Muconic acid: Another diene-containing compound with industrial applications.
Uniqueness
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is unique due to its isotopic labeling, which provides valuable insights in research applications. The labeled carbon atoms allow for detailed studies of reaction mechanisms and metabolic pathways, making it a powerful tool in scientific investigations.
Eigenschaften
Molekularformel |
C6H6O4 |
|---|---|
Molekulargewicht |
148.066 g/mol |
IUPAC-Name |
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
TXXHDPDFNKHHGW-KKNQWOTISA-N |
Isomerische SMILES |
[13CH](=[13CH]/[13C](=O)O)\[13CH]=[13CH]\[13C](=O)O |
Kanonische SMILES |
C(=CC(=O)O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


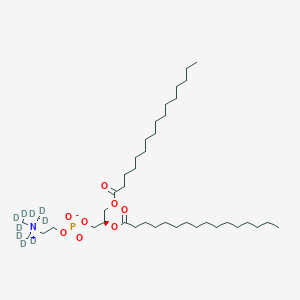
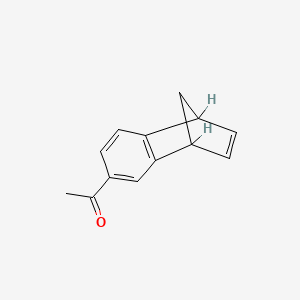
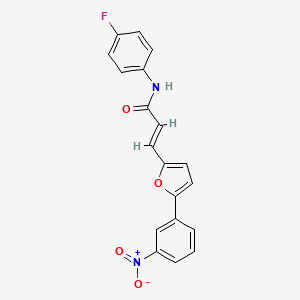
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
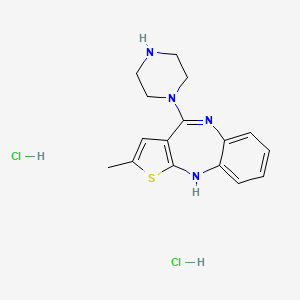
![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)
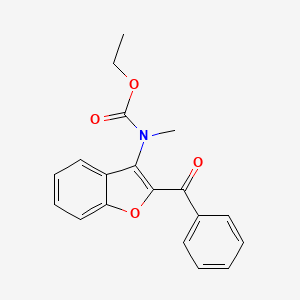
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B15074251.png)
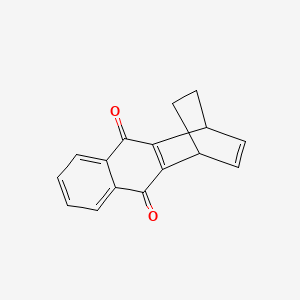
![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B15074253.png)
